molecular formula C14H14BrNO2 B4685046 2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide

2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide

Cat. No. B4685046
M. Wt: 308.17 g/mol
InChI Key: QDQWQNTZRITLLK-UHFFFAOYSA-N
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Description

2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide, also known as BNDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNDMA is a white to off-white crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. This compound is a versatile building block that can be used to synthesize a wide range of compounds such as esters, amides, and ethers. It has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide is not well understood, but it is believed to act as a nucleophile in various reactions. This compound can undergo nucleophilic substitution reactions with various electrophiles such as alkyl halides and acyl chlorides. It can also undergo condensation reactions with carbonyl compounds to form imines and enamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to exhibit low toxicity in various in vitro and in vivo studies. This compound has been used as a solvent for various biological molecules such as proteins and nucleic acids.

Advantages and Limitations for Lab Experiments

2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide has several advantages as a reagent in lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a relatively inexpensive compound that can be easily synthesized in large quantities. However, this compound has some limitations such as its low solubility in water, which can limit its use in certain applications.

Future Directions

2-[(1-bromo-2-naphthyl)oxy]-N,N-dimethylacetamide has several potential future directions for research. One possible direction is the development of new synthetic routes for this compound and its derivatives. Another direction is the investigation of this compound as a potential drug candidate for various diseases. This compound can also be used as a starting material for the synthesis of new materials with unique properties. Finally, this compound can be used as a solvent for various biological molecules, and its potential applications in this field can be further explored.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. The synthesis of this compound involves the reaction of 1-bromo-2-naphthol with N,N-dimethylacetamide in the presence of a base. This compound has several advantages as a reagent in lab experiments, but it also has some limitations. The biochemical and physiological effects of this compound have not been extensively studied, but it has been shown to exhibit low toxicity. This compound has several potential future directions for research, and its potential applications in various fields can be further explored.

properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-16(2)13(17)9-18-12-8-7-10-5-3-4-6-11(10)14(12)15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWQNTZRITLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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